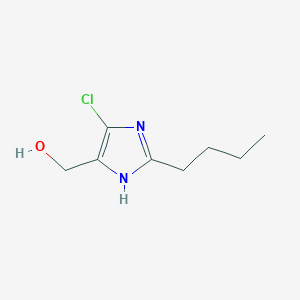

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

描述

属性

IUPAC Name |

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSZKDOOHOBZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370867 | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79047-41-9 | |

| Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sodium Borohydride (NaBH₄) Reduction

Procedure :

-

Reaction Setup : Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) at 0–5°C.

-

Reduction : Add NaBH₄ portionwise, stirring for 4–6 hours at room temperature.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Advantages :

-

Mild conditions preserve the chloro and butyl substituents.

-

High selectivity for aldehydes without over-reduction.

Catalytic Hydrogenation

Procedure :

-

Catalyst Preparation : Use 5% Pd/C or Raney nickel in ethanol.

-

Hydrogenation : Introduce H₂ gas at 1–3 atm, stirring at 25–40°C until completion (monitored by TLC).

-

Filtration and Isolation : Remove the catalyst via filtration and concentrate the filtrate to isolate the product.

Considerations :

-

Chloro groups remain intact under these conditions due to the mild reducing environment.

Comparative Analysis of Methods

Efficiency and Scalability

| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reaction Time | 4–6 hours | 6–12 hours |

| Yield | 85–90% | 80–88% |

| Purity | >95% | >93% |

| Scalability | Lab to pilot scale | Requires H₂ infrastructure |

Key Insight : NaBH₄ is preferred for small-scale synthesis due to operational simplicity, while hydrogenation suits large-scale production despite higher equipment costs.

化学反应分析

Types of Reactions

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde or 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.

Reduction: 2-Butyl-4-chloro-1H-imidazole-5-methyl.

Substitution: 2-Butyl-4-amino-1H-imidazol-5-yl)methanol or 2-butyl-4-mercapto-1H-imidazol-5-yl)methanol.

科学研究应用

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is primarily used in pharmaceutical research as an intermediate or impurity standard. It is crucial in the synthesis and quality control of losartan, an angiotensin II receptor antagonist used to treat high blood pressure. Additionally, this compound is studied for its potential biological activities and interactions with various molecular targets.

作用机制

The mechanism of action of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is not well-documented, as it is primarily used as an intermediate or impurity. its structural similarity to losartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways.

相似化合物的比较

Key Observations:

Functional Group at C5: The hydroxymethyl group in this compound is replaced by a carboxylic acid in EXP3174, enhancing angiotensin II receptor (AT1) binding affinity . Losartan retains the hydroxymethyl group as a prodrug feature, requiring hepatic oxidation to EXP3174 for activity .

Tetrazole vs. Carboxylic Acid Bioisosteres :

- Losartan and candesartan use tetrazole rings as bioisosteres for carboxylic acids, improving bioavailability and resistance to metabolic degradation .

- Olmesartan employs a medoxomil ester prodrug strategy for enhanced solubility and controlled activation .

Pharmacokinetic Differences: Candesartan exhibits superior blood pressure-lowering efficacy and duration compared to losartan due to its non-prodrug nature and higher receptor affinity . EXP3174 has a longer half-life (6–9 hours) than losartan (1.5–2 hours), contributing to sustained antihypertensive effects .

Notable Findings:

- In losartan production, improper purification leads to residual this compound (Impurity A), necessitating stringent quality control .

生物活性

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-butyl-4-chloro-1H-imidazole with formaldehyde or its derivatives. The process can be optimized using various catalysts and solvents to enhance yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. One notable study highlighted its effectiveness against human acute myeloid leukemia (AML) cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value of approximately 5 µM, indicating its potential as a Bcl-2 inhibitor. It was found to decrease cell proliferation and induce apoptosis by modulating key apoptotic proteins such as Bcl-2 and caspase-9 .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AML Cells | 5 | Bcl-2 inhibition, increased apoptosis |

| Normal Bone Cells | >10 | Minimal effect on proliferation |

Angiotensin Converting Enzyme (ACE) Inhibition

Research has also shown that derivatives of this compound exhibit ACE inhibitory activity. In a study involving a series of synthesized chalcones and pyrazoles derived from this compound, several showed promising ACE inhibition, which is crucial for managing hypertension .

Table 2: ACE Inhibition Results

| Compound | ACE Inhibition (%) | Remarks |

|---|---|---|

| Chalcone 1 | 85 | Strong inhibitor |

| Pyrazole 1 | 60 | Moderate activity |

| Chalcone 2 | 78 | Comparable to standard inhibitors |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways. This interaction may contribute to both its anticancer and ACE inhibitory activities .

Case Studies

- Study on AML Cells : A comprehensive in vitro study demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates of AML cells, confirming its potential as an effective anticancer agent .

- ACE Inhibition Evaluation : Another study evaluated the ACE inhibitory properties of various derivatives, finding that compounds derived from this compound exhibited varying degrees of inhibition, suggesting a pathway for hypertension management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。